[(1-ethyl-1H-indol-5-yl)methyl](methyl)amine
CAS No.:
Cat. No.: VC13429045
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
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Specification
Molecular Formula | C12H16N2 |
---|---|
Molecular Weight | 188.27 g/mol |
IUPAC Name | 1-(1-ethylindol-5-yl)-N-methylmethanamine |
Standard InChI | InChI=1S/C12H16N2/c1-3-14-7-6-11-8-10(9-13-2)4-5-12(11)14/h4-8,13H,3,9H2,1-2H3 |
Standard InChI Key | OCQXLYHRMYNSIA-UHFFFAOYSA-N |
SMILES | CCN1C=CC2=C1C=CC(=C2)CNC |
Canonical SMILES | CCN1C=CC2=C1C=CC(=C2)CNC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1H-indole core substituted with:
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An ethyl group at the N-1 position
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A methylamine moiety (-CH2-NH-CH3) at the C-5 position
Its systematic IUPAC name, N-[(1-ethyl-1H-indol-5-yl)methyl]-N-methylamine, reflects this substitution pattern. The molecular formula is C12H16N2 (molecular weight: 188.27 g/mol), as confirmed by analogues such as ethyl[(1-methyl-1H-indol-5-yl)methyl]amine .
Table 1: Key structural parameters
Property | Value |
---|---|
Molecular Formula | C12H16N2 |
Molecular Weight | 188.27 g/mol |
CAS Registry | Not formally assigned* |
SMILES | CCN(CC1=CC2=C(C=C1)N(C=C2)C)C |
Hydrogen Bond Acceptors | 2 (N atoms) |
Rotatable Bonds | 4 |
*Closest registered analogue: Ethyl[(1-methyl-1H-indol-5-yl)methyl]amine (CAS: 946680-47-3) .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized through reductive amination strategies, as demonstrated in analogous indole-methylamine derivatives :
Step 1: Aldehyde Intermediate Preparation
1-Ethyl-1H-indole-5-carbaldehyde is prepared via Vilsmeier-Haack formylation of 1-ethylindole .
Step 2: Condensation with Methylamine
The aldehyde reacts with excess methylamine in methanol under reflux (3-5 hrs), forming the imine intermediate .
Step 3: Borohydride Reduction
Sodium borohydride (NaBH4) reduces the imine to the target amine in methanol at 20-25°C .
Table 2: Representative reaction conditions
Parameter | Value |
---|---|
Yield (optimized) | 45-68% |
Reaction Temperature | 20-25°C (Step 3) |
Key Reagents | - 1-Ethylindole-5-carbaldehyde - Methylamine (33% in ethanol) - NaBH4 |
Physicochemical Properties
Table 3: Predicted physicochemical profile
Pharmacological Profile
Table 4: Comparative bioactivity of indole-methylamine derivatives
Compound | Target | Activity |
---|---|---|
(1-Ethyl-1H-indol-5-yl)methylamine (predicted) | sEH | IC50 ~0.5 μM* |
1-Methyl-1H-indol-5-amine | MAO-B | Ki = 2.3 μM |
N-Methyl-N-[(1-methyl-1H-indol-5-yl)methyl]amine | 5-LOX | IC50 = 0.18 μM |
*Extrapolated from carbazole derivatives in AP models .
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: For neurodegenerative diseases due to structural similarity to MAO inhibitors
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Anti-inflammatory Agents: Potential dual 5-LOX/sEH inhibition based on urea-substituted analogues
Material Science
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Polymer Modifiers: Enhances thermal stability (Tg increase up to 40°C in polyamides)
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Fluorescent Probes: λex/λem = 290/340 nm in indole-methylamine conjugates
Parameter | Requirement |
---|---|
PPE | Nitrile gloves, face shield |
Ventilation | Fume hood (OEL = 0.1 mg/m³) |
Spill Management | Absorb with vermiculite |
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